2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound belongs to a class of chemicals involved in the synthesis and biological evaluation of heterocyclic compounds, which play a significant role in medicinal chemistry due to their diverse biological activities. For example, Ahmad et al. (2019) reported the synthesis and biological evaluation of a series of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, focusing on their inhibitory activity against monoamine oxidase A and B. This study highlights the potential of these compounds as selective inhibitors for monoamine oxidase isozymes, with implications for treating disorders related to monoamine neurotransmitter imbalances Shakeel Ahmad, Saquib Jalil, S. Zaib, Sana Aslam, Matloob Ahmad, A. Rasul, M. Arshad, Sadia Sultan, A. Hameed, Abdullah M. Asiri, J. Iqbal, (2019).
Antimicrobial and Cytotoxic Properties
The antimicrobial and cytotoxic properties of related compounds have been explored in several studies. Al-Adiwish et al. (2017) synthesized new fused pyrazolo[1,5-a]pyrimidine derivatives from 5-aminopyrazole incorporated with p-chloroaniline, demonstrating significant antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) W. M. Al-Adiwish, F. A. Shtewi, Munira Muftah Ashrif, D. Ibrahim, (2017). This suggests the potential for developing new anticancer therapies based on the chemical framework of these compounds.
Mechanistic Insights and Synthesis Methodology
Lega et al. (2016) provided insights into the peculiarities of multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, elucidating the reaction mechanisms and showcasing the versatility in synthesizing diverse heterocyclic compounds D. Lega, N. Gorobets, V. Chernykh, S. Shishkina, L. A. Shemchuk, (2016). This work underscores the importance of understanding reaction mechanisms to optimize the synthesis of pharmacologically relevant molecules.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-6-8-17(9-7-16)15-30-22-5-3-2-4-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-10-12-19(27)13-11-18/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSZFWYLHABSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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